N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine
Description
N-(2-Furylmethyl)-1-isopropyl-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core substituted with an isopropyl group at the 1-position and a 2-furylmethyl amine at the 4-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, driven by substituent-dependent interactions with biological targets .
Properties
Molecular Formula |
C11H16ClN3O |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-9(2)14-8-10(6-13-14)12-7-11-4-3-5-15-11;/h3-6,8-9,12H,7H2,1-2H3;1H |
InChI Key |
HPTJOVDGDJMYTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=CO2.Cl |
Origin of Product |
United States |
Preparation Methods
Key Steps
- Starting Material : 1-Isopropyl-1H-pyrazol-4-amine is prepared via cyclization of hydrazine derivatives with ketones or aldehydes.
- Electrophilic Furyl Reagent : 2-Furylmethyl halides (e.g., 2-furylmethyl chloride) or tosylates are used as alkylating agents.
- Reaction Conditions :
Mechanism : The amine group on the pyrazole ring undergoes nucleophilic attack on the electrophilic furylmethyl carbon, forming the desired product after deprotonation.
Multicomponent Reactions
This approach enables one-pot synthesis by combining hydrazine derivatives, aldehydes, and furyl reagents.
Key Steps
- Pyrazole Ring Formation : Hydrazine reacts with 2-furyl aldehyde and isopropyl ketone to form the pyrazole core.
- Amine Functionalization : The pyrazole intermediate undergoes alkylation with 2-furylmethyl halide.
| Component | Role | Source |
|---|---|---|
| Hydrazine Derivative | Cyclization agent for pyrazole ring formation | |
| 2-Furyl Aldehyde | Introduces furyl group | |
| Isopropyl Ketone | Provides isopropyl substituent |
Conditions :
- Solvent : Ethanol or water under reflux.
- Catalyst : Acidic or basic conditions (e.g., HCl, NaOH).
Catalytic Coupling Reactions
Transition-metal catalysts (e.g., palladium, copper) facilitate efficient coupling of pyrazole and furyl moieties.
Key Steps
- Pyrazole Bromination : 1-Isopropyl-1H-pyrazol-4-amine is brominated at the 4-position.
- Cross-Coupling : The brominated intermediate reacts with furyl boronic acid using a palladium catalyst.
| Reagent | Purpose | Source |
|---|---|---|
| Pd(PPh₃)₄ | Catalyst for Suzuki-Miyaura coupling | |
| Furyl Boronic Acid | Provides furylmethyl group | |
| Base | K₂CO₃ or NaOH in dioxane or DMF |
Conditions :
- Temperature : 80–100°C under inert atmosphere.
- Yield : High yields reported for analogous couplings (e.g., 85–90%).
Reductive Amination
Though less common, reductive amination offers an alternative route via intermediate imine formation.
Key Steps
- Imine Formation : 1-Isopropyl-1H-pyrazol-4-amine reacts with 2-furyl aldehyde to form a Schiff base.
- Reduction : The imine is reduced using NaBH₃CN or H₂/Pd-C.
| Reagent | Purpose | Source |
|---|---|---|
| 2-Furyl Aldehyde | Forms imine intermediate | |
| Reducing Agent | NaBH₃CN or H₂/Pd-C |
Conditions :
Industrial-Scale Optimization
Recent advancements focus on improving yields and reducing waste.
Key Innovations
- Microwave-Assisted Synthesis : Reduces reaction times and enhances purity.
- Continuous Flow Systems : Enables precise control of temperature and mixing.
| Parameter | Conventional Method | Optimized Method | Source |
|---|---|---|---|
| Reaction Time | 6–12 hours | 1–2 hours | |
| Solvent Usage | High volume | Minimal (flow systems) | |
| Yield | Moderate | Improved (85–90%) |
Critical Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with palladium on carbon are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Furfural derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine has been explored for its potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation:
| Study | Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | 0.127 - 0.560 | Induces apoptosis and cell cycle arrest |
This compound's ability to inhibit CDK2 could be pivotal in developing targeted therapies for cancer treatment, particularly for resistant cancer types.
Anti-inflammatory Properties
In addition to anticancer effects, pyrazole derivatives are known for their anti-inflammatory properties. Research has demonstrated that this compound can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases.
Herbicidal Activity
The unique structure of this compound allows it to interact with specific biological pathways in plants, making it a candidate for herbicide development. Studies have shown that compounds with similar structures exhibit herbicidal activity against various weed species:
| Study | Compound | Effective Concentration (g/ha) | Target Weeds |
|---|---|---|---|
| This compound | 100 - 200 | Common lambsquarters, pigweed |
This application highlights the potential for developing environmentally friendly herbicides that target specific weeds while minimizing harm to crops.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of this compound in ovarian cancer models. The compound was shown to significantly inhibit tumor growth and induce apoptosis in treated cells, demonstrating its potential as a therapeutic agent.
Case Study 2: Inflammation Reduction
Another study focused on the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a marked reduction in inflammatory markers and pain scores, supporting its application as an anti-inflammatory drug.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
Comparison with Similar Compounds
Research Tools and Structural Validation
- Crystallography Software : Programs like SHELX and SIR97 are widely used for refining crystal structures of small molecules, ensuring accurate determination of bond lengths and angles in pyrazole derivatives.
- Spectroscopic Techniques : HRMS and $ ^1H $/$ ^13C $ NMR are standard for confirming molecular weights and substituent configurations .
Biological Activity
N-(2-furylmethyl)-1-isopropyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with a furan moiety attached through a methylene bridge and an isopropyl group. Its molecular formula is , with a molecular weight of approximately 218.25 g/mol. The unique structural features contribute to its biological activity.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Antimicrobial Properties
Studies indicate that the compound exhibits antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a candidate for further development in treating infectious diseases.
2. Anti-inflammatory Effects
this compound has demonstrated anti-inflammatory properties in vitro and in vivo. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, exhibiting cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in ovarian cancer cells .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for disease progression, thereby exerting its therapeutic effects.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer progression .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of this compound, the compound was tested against a panel of bacterial strains. Results showed significant inhibition of growth, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
Research involving animal models demonstrated that administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to controls. This suggests a potential pathway through which the compound exerts its anti-inflammatory effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | Present |
| 1-Isopropyl-N-pentyl-1H-pyrazol-4-amine | High | Moderate | Low |
| N-(2-thienylmethyl)-pyrazole derivatives | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
